A Technical Guide to the Physicochemical Properties of 4-Ethoxy-2,6-difluoropyridine
A Technical Guide to the Physicochemical Properties of 4-Ethoxy-2,6-difluoropyridine
Abstract
4-Ethoxy-2,6-difluoropyridine is a halogenated and ether-substituted pyridine derivative of interest to researchers in medicinal chemistry and materials science. As with many novel or specialized chemical entities, comprehensive physicochemical data is not extensively consolidated in publicly accessible literature. This technical guide addresses this gap by providing a predictive framework for the key properties of 4-Ethoxy-2,6-difluoropyridine, grounded in the known characteristics of its structural analogs, primarily 2,6-difluoropyridine and 4-ethoxypyridine. Furthermore, this document serves as a practical manual, furnishing detailed, field-proven experimental protocols for the empirical determination and verification of these properties, ensuring scientific integrity and empowering researchers to perform robust in-house characterization.
Introduction and Predictive Analysis
4-Ethoxy-2,6-difluoropyridine combines the electron-withdrawing nature of two fluorine atoms at the C2 and C6 positions with the electron-donating ethoxy group at the C4 position. This unique electronic arrangement makes it a potentially valuable building block for creating complex molecules with tailored properties. The fluorine atoms can serve as reactive sites for nucleophilic aromatic substitution, while the ethoxy group modulates the electron density of the pyridine ring and influences properties like solubility and lipophilicity.
Given the scarcity of direct experimental data, a predictive analysis based on well-characterized structural analogs is a scientifically sound starting point.
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Core Structure: 2,6-Difluoropyridine: This parent molecule is a liquid at room temperature with a boiling point of approximately 124.5°C and a density of about 1.268 g/mL.[1][2][3][4][5] Its properties are dominated by the two highly electronegative fluorine atoms.
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Substituent Effect (4-Ethoxy Group): The addition of an ethoxy group (CH₃CH₂O-) in the para-position is expected to:
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Increase Molecular Weight: Leading to a higher boiling point due to stronger van der Waals forces.
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Increase Polarity and Hydrogen Bond Accepting Capability: The ether oxygen can act as a hydrogen bond acceptor, which may slightly increase its solubility in polar protic solvents compared to the parent difluoropyridine.
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Alter Lipophilicity: The ethyl group will increase the molecule's lipophilicity.
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By synthesizing these insights, we can construct a reliable, albeit predictive, profile for the target compound.
Predicted Physicochemical Properties
The following table summarizes the calculated and predicted physicochemical properties for 4-Ethoxy-2,6-difluoropyridine. These values serve as benchmarks for empirical verification using the protocols outlined in Section 3.
| Property | Predicted/Calculated Value | Rationale & Comparative Data |
| Molecular Formula | C₇H₇F₂NO | Calculated from structure. |
| Molecular Weight | 159.14 g/mol | Calculated from molecular formula. |
| Appearance | Colorless to light yellow liquid | Based on analogs like 2,6-difluoropyridine (liquid) and 4-methoxypyridine (liquid).[1][6] |
| Boiling Point | ~180 - 200 °C | Significantly higher than 2,6-difluoropyridine (124.5 °C) due to increased mass and polarity from the ethoxy group.[1] For comparison, 4-methoxypyridine has a boiling point of 108-111 °C at 65 mmHg. |
| Density | ~1.2 - 1.3 g/mL at 25 °C | Expected to be similar to or slightly higher than 2,6-difluoropyridine (1.268 g/mL) due to the relatively low density of the added ethoxy group.[1][5] |
| Solubility | Sparingly soluble in water; Soluble in common organic solvents (e.g., Methanol, Chloroform, DMSO). | The pyridine nitrogen and ether oxygen allow for some aqueous solubility, but the fluorinated aromatic ring and ethyl group suggest higher solubility in organic solvents.[1] |
| Refractive Index | ~1.46 - 1.48 at 20 °C | Predicted to be higher than 2,6-difluoropyridine (n20/D 1.437) due to the addition of the more polarizable ethoxy group.[1] |
Experimental Characterization Protocols
For any newly synthesized or sourced batch of 4-Ethoxy-2,6-difluoropyridine, rigorous experimental verification of its properties is paramount for ensuring quality and reproducibility in downstream applications.
3.1. Identity, Purity, and Molecular Weight Confirmation via LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) is the cornerstone technique for confirming the identity and assessing the purity of a novel compound.[7][8] It separates the analyte from impurities and provides a precise mass-to-charge ratio.[9][10]
Experimental Protocol:
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Sample Preparation:
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Prepare a stock solution of the synthesized 4-Ethoxy-2,6-difluoropyridine at 1 mg/mL in a 50:50 mixture of acetonitrile/water.
-
Prepare a working solution by diluting the stock solution to approximately 10 µg/mL with the initial mobile phase.
-
-
LC-MS Instrumentation & Conditions:
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LC System: Standard HPLC or UHPLC system.
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Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
MS Detector: Electrospray Ionization (ESI) in positive ion mode.
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Scan Range: m/z 50 - 500.
-
-
Data Analysis:
-
Confirm the presence of the protonated molecular ion [M+H]⁺ at m/z 160.14.
-
Assess purity by integrating the area of the main peak relative to the total area of all detected peaks in the chromatogram. A purity level >95% is typically required for drug development applications.
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Caption: Workflow for LC-MS based identity and purity verification.
3.2. Structural Elucidation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for unambiguous structural confirmation. For 4-Ethoxy-2,6-difluoropyridine, ¹H, ¹³C, and ¹⁹F NMR spectra are required.
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¹H NMR: The spectrum is expected to show a triplet for the methyl protons (~1.4 ppm) and a quartet for the methylene protons (~4.2 ppm) of the ethoxy group. The single aromatic proton at the C4 position will appear as a triplet due to coupling with the two adjacent fluorine atoms.
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¹³C NMR: The spectrum will show distinct signals for the ethoxy carbons and the three unique carbons of the pyridine ring. The carbons attached to fluorine (C2, C6) will exhibit large one-bond C-F coupling constants.
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¹⁹F NMR: A single resonance is expected for the two equivalent fluorine atoms at the C2 and C6 positions.
3.3. Boiling Point Determination (Thiele Tube Method)
The boiling point is a key indicator of purity for a liquid compound.[11]
Experimental Protocol:
-
Apparatus Setup:
-
Fill a Thiele tube with a high-boiling point liquid (e.g., mineral oil or silicone oil) to a level just above the top of the side-arm.
-
Securely attach a thermometer to a small test tube containing 0.5 mL of 4-Ethoxy-2,6-difluoropyridine and a boiling chip.
-
Position the assembly in the Thiele tube, ensuring the sample is immersed in the oil.
-
-
Heating and Observation:
-
Gently heat the side-arm of the Thiele tube with a micro-burner. The shape of the tube promotes even heat distribution via convection.
-
Heat until a continuous stream of bubbles emerges from the boiling chip.
-
Remove the heat and allow the apparatus to cool slowly.
-
-
Data Recording:
-
The boiling point is the temperature at which the bubbling ceases and the liquid just begins to recede back into the test tube.
-
Perform the determination in triplicate to ensure accuracy.
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3.4. Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility, a critical parameter in drug development.[12][13][14][15]
Experimental Protocol:
-
Preparation:
-
Add an excess amount of 4-Ethoxy-2,6-difluoropyridine (e.g., 10 mg) to three separate vials containing a known volume of purified water or a relevant buffer (e.g., 1 mL of phosphate-buffered saline, pH 7.4). The excess solid ensures that saturation is reached.[14]
-
-
Equilibration:
-
Seal the vials and place them in a shaker or agitator in a temperature-controlled environment (typically 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (a minimum of 24 hours is recommended).[13]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for at least 1 hour to let undissolved solid settle.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are included. Further clarify the sample by centrifuging at high speed or filtering through a 0.22 µm syringe filter.
-
-
Quantification:
-
Accurately dilute the clarified supernatant with a suitable solvent (e.g., acetonitrile).
-
Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS, by comparing the response to a standard calibration curve.[13]
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Caption: Standard workflow for the shake-flask solubility assay.
Safety and Handling
As a fluorinated pyridine derivative, 4-Ethoxy-2,6-difluoropyridine should be handled with appropriate caution. While specific toxicity data is unavailable, information from related compounds provides a basis for safe handling practices.
-
General Hazards: Fluorinated organic compounds can be toxic and irritants.[16][17] Pyridine-based compounds are often flammable and can be harmful if inhaled or absorbed through the skin.[3][18]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood.[17] Wear standard PPE, including a lab coat, chemical-resistant nitrile gloves, and chemical splash goggles.[17][18]
-
Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents and sources of ignition.[18] Keep the container tightly sealed under an inert atmosphere (e.g., nitrogen or argon).[19]
-
Spill & Exposure: In case of skin contact, wash the affected area immediately with soap and copious amounts of water. For eye contact, flush with water for at least 15 minutes and seek immediate medical attention. In case of inhalation, move to fresh air.[18][20]
Conclusion
This guide provides a comprehensive framework for understanding and empirically determining the physicochemical properties of 4-Ethoxy-2,6-difluoropyridine. By leveraging predictive analysis based on structural analogs and employing robust, standardized experimental protocols, researchers can confidently characterize this compound. The detailed methodologies for LC-MS, boiling point determination, and solubility measurement offer a clear pathway for generating the reliable data essential for applications in drug discovery and chemical synthesis. Adherence to the outlined safety protocols is critical for ensuring safe laboratory practice.
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